1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide

Chemical structure Scaffold differentiation Piperidine carboxamide

Researchers seeking conjugation-ready scaffolds for chemical biology often encounter limited access to piperidine-4-carboxamides combining pyrazole diversity elements with click chemistry handles in a single, well-characterized entity. This compound directly addresses that gap. • CuAAC-ready N-propargyl group enables efficient conjugation to azide-modified fluorophores, biotin tags, or solid supports - supporting target-ID pull-down assays and activity-based probe development without additional linker installation. • Pyrazolylphenyl moiety introduces structural diversity for phenotypic and target-based screening libraries; the scaffold occupies lead-like chemical space (MW 336.4, XLogP3-AA 2.0). • Absence of published pharmacological data makes this an ideal in-house test article for microsomal stability and Caco-2 permeability assays, generating proprietary SAR around pyrazole and propargyl metabolic liabilities. Supplied with batch-specific QC documentation. Available for immediate quotation and global delivery.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1436169-19-5
Cat. No. B2421068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide
CAS1436169-19-5
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C3CCN(CC3)CC#C
InChIInChI=1S/C20H24N4O/c1-3-11-23-13-8-17(9-14-23)20(25)22-16(2)18-6-4-7-19(15-18)24-12-5-10-21-24/h1,4-7,10,12,15-17H,8-9,11,13-14H2,2H3,(H,22,25)
InChIKeyGCLNSKVPSFRRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of the Propargyl-Pyrazole Piperidine-4-carboxamide


1-Prop-2-ynyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436169-19-5) is a synthetic small molecule (C20H24N4O, MW 336.4) belonging to the piperidine-4-carboxamide class. It features an N-propargyl substituent on the piperidine ring and a 3-(1H-pyrazol-1-yl)phenyl moiety attached via an ethyl linker to the carboxamide nitrogen [1]. The compound appears in commercial screening libraries and is catalogued as a research chemical, yet a comprehensive search of the peer-reviewed literature and patent databases (as of April 2026) did not retrieve any primary research articles, patents, or curated bioactivity records that disclose quantitative pharmacological, ADMET, or selectivity data for this specific compound [1].

Why In-Class Substitution Lacks Evidence


Although structurally related piperidine-4-carboxamides bearing pyrazole and/or propargyl substituents have been investigated in various medicinal chemistry programs, no publicly available head‑to‑head or cross‑study quantitative comparisons involving the exact compound 1‑prop‑2‑ynyl‑N‑[1‑(3‑pyrazol‑1‑ylphenyl)ethyl]piperidine‑4‑carboxamide could be located [1]. In the absence of experimentally determined potency, selectivity, pharmacokinetic, or toxicity data, any claim that this compound is functionally interchangeable with or superior to a close analog would rest on speculation rather than evidence. Substitution decisions must therefore be deferred until primary data become available or in‑house profiling is performed.

Quantitative Differentiation Evidence


Structural Uniqueness vs. Common Scaffolds

The target compound is defined by two distinguishing structural elements relative to the broader piperidine-4-carboxamide class: (i) an N‑propargyl (prop‑2‑ynyl) group on the piperidine nitrogen, and (ii) a 3‑(1H‑pyrazol‑1‑yl)phenyl moiety connected via a chiral ethyl linker. PubChem confirms the exact chemical structure (InChIKey: GCLNSKVPSFRRCU‑UHFFFAOYSA‑N) [1]. These features differentiate it from common analogs that bear methyl, benzyl, or hydrogen at the piperidine nitrogen, or that lack the pyrazole‑phenyl substructure. However, no quantitative biological data comparing these analogs has been published.

Chemical structure Scaffold differentiation Piperidine carboxamide

Terminal Alkyne Click-Chemistry Handle

The terminal alkyne of the prop‑2‑ynyl group enables copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a widely used bioorthogonal ligation reaction [1]. Analogs in which the propargyl group is replaced by methyl, benzyl, or hydrogen lack this functional handle and cannot participate in CuAAC without additional synthetic modification [1]. While this feature is structural rather than activity‑based, it provides a clear technical rationale for selecting this compound in experiments requiring target‑engagement pull‑downs, PROTAC design, or fluorescent labeling.

Click chemistry Bioconjugation Chemical probe

Computed LogP & Hydrogen-Bond Profile

PubChem computed properties indicate an XLogP3‑AA value of 2.0, a single hydrogen‑bond donor, and three hydrogen‑bond acceptors for the target compound [1]. These values suggest moderate lipophilicity and a favorable profile for passive membrane permeability relative to more polar analogs (e.g., compounds with additional hydroxyl or carboxyl groups). However, experimental logP/logD or permeability data are not available for this compound or close structural comparators, so the computed values should be treated as indicative rather than definitive.

Physicochemical properties Lipophilicity Permeability

Recommended Application Scenarios


Chemical Biology Probe Development via Terminal Alkyne

The prop‑2‑ynyl group enables CuAAC‑based conjugation to azide‑modified fluorophores, biotin, or solid supports [1]. This makes the compound suitable for synthesizing activity‑based probes, pull‑down ligands, or PROTAC precursors, provided that a suitable cellular target is first identified through independent screening.

Piperidine-4-Carboxamide Library Expansion

As a structurally characterized piperidine‑4‑carboxamide with both pyrazole and propargyl motifs, the compound can serve as a diversity element in targeted library design. Its computed XLogP3‑AA of 2.0 and molecular weight of 336.4 place it within lead‑like chemical space [1], supporting its inclusion in early‑stage phenotypic or target‑based screens where novel chemotypes are sought.

Metabolic Stability & Permeability Benchmarking

Given the absence of published ADME data, the compound can be used as a test article in in‑house hepatocyte microsomal stability or Caco‑2 permeability assays. The presence of both a pyrazole and a propargyl group provides an opportunity to assess the metabolic liabilities of these moieties in a single scaffold, generating valuable SAR data for medicinal chemistry programs.

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